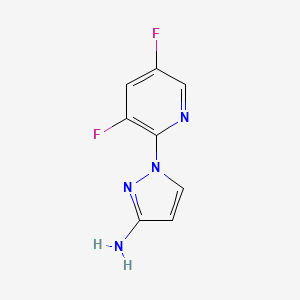
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is a compound that consists of a mixture of alcohols with carbon chain lengths ranging from C12 to C18, combined with polyethylene glycol mono-butyl ether. This compound is known for its emulsifying and solubilizing properties, which effectively mix oil and water-based ingredients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether typically involves the ethoxylation of fatty alcohols (C12-C18) with ethylene oxide, followed by the reaction with butanol to form the mono-butyl ether. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the process is carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where fatty alcohols are reacted with ethylene oxide in the presence of a catalyst. The resulting ethoxylated alcohols are then reacted with butanol to form the final product. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethers.
科学研究应用
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cleaning agents, personal care products, and coatings.
作用机制
The mechanism of action of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether primarily involves its ability to reduce surface tension and enhance the mixing of oil and water-based ingredients. The compound interacts with both hydrophobic and hydrophilic molecules, allowing for the formation of stable emulsions. This property is particularly useful in applications where uniform mixing of different phases is required.
相似化合物的比较
Similar Compounds
- Alcohols, C12-18, ethers with polyethylene glycol mono-Me ether
- Alcohols, C12-18, ethoxylated
- Polyethylene glycol mono-butyl ether
Uniqueness
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is unique due to its specific combination of fatty alcohols and polyethylene glycol mono-butyl ether, which provides superior emulsifying and solubilizing properties compared to other similar compounds. This makes it particularly effective in applications requiring the mixing of oil and water-based ingredients .
属性
CAS 编号 |
146340-16-1 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




